

Neuropharmacological Profile of 2-O-Tolylmorpholine HCI: A Data-Driven Analysis

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Compound of Interest

Compound Name: 2-O-Tolylmorpholine hcl

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A comprehensive examination of the neuropharmacological properties of **2-O-Tolylmorpholine HCI** remains a developing area of research. Currently, publicly available scientific literature lacks specific data on the receptor binding affinities, functional assay results, and detailed in vivo or in vitro experimental protocols for this particular compound.

While the broader class of morphinans has been investigated for their interaction with various receptor systems, particularly opioid receptors, the specific substitutions and hydrochloride salt form of 2-O-Tolylmorpholine necessitate direct experimental evaluation to determine its unique neuropharmacological profile. The synthesis and opioid receptor binding affinities of other 2-substituted and 3-aminomorphinans have been explored, revealing that modifications at these positions can significantly influence receptor affinity and selectivity. For instance, studies have shown that different substituents on the morphinan scaffold can result in compounds with high affinity for mu (μ) , kappa (κ) , and delta (δ) opioid receptors.

To establish a comprehensive understanding of **2-O-Tolylmorpholine HCI**, a systematic investigation employing a suite of standardized neuropharmacological assays is required. The following sections outline the theoretical experimental methodologies and data presentation formats that would be essential for such an investigation.

Receptor Binding Affinity

A primary step in characterizing a novel compound is to determine its binding affinity for a panel of relevant central nervous system (CNS) receptors, ion channels, and transporters. This is typically achieved through competitive radioligand binding assays.



Table 1: Hypothetical Receptor Binding Profile of 2-O-Tolylmorpholine HCI

Target	Radioligand	Ki (nM)
μ-Opioid Receptor	[3H]DAMGO	TBD
к-Opioid Receptor	[3H]U-69,593	TBD
δ-Opioid Receptor	[3H]Naltrindole	TBD
Sigma-1 Receptor	INVALID-LINKPentazocine	TBD
Sigma-2 Receptor	[ЗН]DTG	TBD
NMDA Receptor	[3H]MK-801	TBD
Dopamine Transporter	[3H]WIN 35,428	TBD
Serotonin Transporter	[3H]Citalopram	TBD
Norepinephrine Transporter	[3H]Nisoxetine	TBD

Ki (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity. TBD (To Be Determined) indicates that experimental data is not currently available.

Experimental Protocol: Radioligand Binding Assays

A standardized protocol for determining the binding affinity of **2-O-Tolylmorpholine HCI** would involve the following steps:

- Tissue Preparation: Homogenates of specific brain regions (e.g., cortex, striatum, hippocampus) or cells expressing the receptor of interest are prepared.
- Incubation: The tissue homogenate is incubated with a specific radioligand (a radioactively labeled compound that binds to the target receptor) and varying concentrations of the test compound (2-O-Tolylmorpholine HCl).
- Separation: The bound and free radioligand are separated by rapid filtration.



- Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Following the determination of binding affinities, functional assays are crucial to assess whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Table 2: Hypothetical Functional Activity of 2-O-Tolylmorpholine HCI

Assay	Receptor	Functional Response (EC50/IC50, nM)	Intrinsic Activity (%)
[35S]GTPyS Binding	μ-Opioid Receptor	TBD	TBD
cAMP Accumulation	к-Opioid Receptor	TBD	TBD
Calcium Mobilization	Sigma-1 Receptor	TBD	TBD

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor where the response is reduced by half. Intrinsic Activity refers to the ability of a drug to produce a maximal effect. TBD indicates that experimental data is not currently available.

Experimental Protocol: [35S]GTPyS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors.

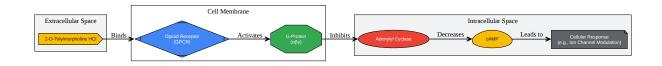
• Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.



- Incubation: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPyS, and varying concentrations of the test compound.
- Separation: The reaction is terminated, and the bound [35S]GTPyS is separated from the free form by filtration.
- Quantification: The amount of radioactivity is measured.
- Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, and the EC50 and maximal stimulation (Emax) are determined.

Signaling Pathway Visualization

Understanding the potential downstream effects of receptor activation is critical. The following diagram illustrates a generalized GPCR signaling cascade that could be initiated by a compound binding to an opioid receptor.



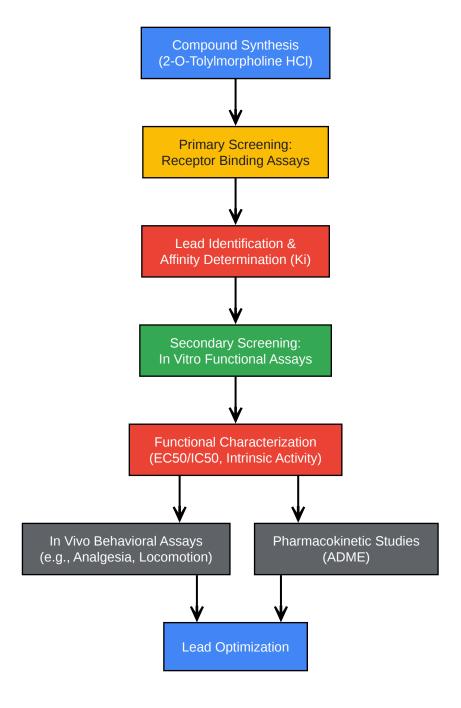
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Caption: Generalized GPCR signaling pathway for an inhibitory G-protein.

Experimental Workflow Visualization

A logical workflow for the neuropharmacological evaluation of a novel compound is depicted below.





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Caption: A typical workflow for neuropharmacological drug discovery.

In conclusion, while a detailed neuropharmacological profile of **2-O-TolyImorpholine HCI** is not currently available in the public domain, this guide provides a framework for the necessary experimental investigations and data presentation required to elucidate its properties. Future research focusing on the systematic evaluation of this compound is needed to determine its potential as a CNS-active agent.







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